molecular formula C18H17ClN4O B2974853 1-(2-chloro-5-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide CAS No. 904816-85-9

1-(2-chloro-5-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide

Cat. No.: B2974853
CAS No.: 904816-85-9
M. Wt: 340.81
InChI Key: BXTXCVDNDSDYIH-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide (CAS RN: 904814-90-0) is a triazole-based carboxamide derivative featuring a 2-chloro-5-methylphenyl group at the 1-position and an N-(2-methylphenyl) substituent. Its molecular formula is C₁₈H₁₇ClN₄O, with a molecular weight of 340.81 g/mol .

Properties

IUPAC Name

1-(2-chloro-5-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-11-8-9-14(19)16(10-11)23-13(3)17(21-22-23)18(24)20-15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTXCVDNDSDYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chloro-5-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the chloro and methyl substituents. Common reagents used in these reactions include chlorinating agents and methylating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-chloro-5-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, disrupting biological pathways and exerting its effects. For example, it has been studied as an inhibitor of influenza virus replication by targeting viral RNA polymerase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s closest analogs differ primarily in substituent positions and halogenation. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
1-(2-Chloro-5-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide C₁₈H₁₇ClN₄O 340.81 2-Cl, 5-Me (aryl); 2-Me (amide)
1-(4-Fluorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide C₁₇H₁₅FN₄O 310.33 4-F (aryl); 2-Me (amide)
1-(3-Fluorophenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide C₁₇H₁₅FN₄O 310.33 3-F (aryl); 4-Me (amide)
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide C₂₂H₂₂N₆O₂ 426.46 2-OEt (aryl); 4-triazolyl (amide)

Key Observations :

  • Steric Influence : The 2-methylphenyl group on the amide nitrogen introduces ortho-substitution steric hindrance, unlike para-substituted analogs (e.g., 4-methylphenyl in the 3-F derivative), which may alter binding pocket interactions .
  • Electronic Effects : Electron-withdrawing chlorine may stabilize the triazole ring via resonance, while fluorine’s inductive effect could modulate reactivity .

Crystallographic and Computational Analysis

The compound’s structure determination likely employs tools like SHELXL () and ORTEP (). Comparative crystallographic studies could reveal:

  • Hydrogen Bonding : The amide carbonyl may form intermolecular H-bonds, as seen in pyrazole analogs ().
  • Packing Efficiency : Bulky substituents (e.g., ethoxyphenyl in ) may reduce crystal density compared to the target compound.

Biological Activity

1-(2-chloro-5-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide, a member of the triazole family, has garnered attention due to its diverse biological activities. This compound's structure allows for various interactions with biological systems, making it a candidate for therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's molecular formula is C15H12ClN5O2C_{15}H_{12}ClN_5O_2, with a molecular weight of 361.81 g/mol. The presence of the triazole ring and the carboxamide functional group are critical for its biological activity.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown potential against various pathogens. For instance, studies indicate that triazoles can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
1E. coli32 µg/mL
2S. aureus16 µg/mL
3Candida albicans64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that triazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. For example, certain derivatives have exhibited IC50 values in the low micromolar range, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Comparison DrugComparison IC50 (µM)
AMCF-71.1Doxorubicin1.2
BHepG21.45-Fluorouracil18.74
CHCT-1162.6Pemetrexed7.26

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with specific enzymes or receptors involved in cellular processes, including those related to DNA synthesis and repair mechanisms . Notably, triazole derivatives have been shown to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby inducing apoptosis in cancer cells .

Case Studies and Research Findings

Recent studies have synthesized various triazole derivatives to evaluate their biological activities comprehensively. For instance, a study highlighted the synthesis of a series of triazole compounds that demonstrated both antimicrobial and anticancer activities through in vitro assays . The findings suggest that structural modifications can enhance efficacy against targeted pathogens or cancer cell lines.

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